molecular formula C8H7ClO2 B1590457 4-Chloro-2-methoxybenzaldehyde CAS No. 53581-86-5

4-Chloro-2-methoxybenzaldehyde

Cat. No.: B1590457
CAS No.: 53581-86-5
M. Wt: 170.59 g/mol
InChI Key: IVBZHFWJBYTRNG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Chloro-2-methoxybenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.

    Industry: this compound is used in the production of dyes, fragrances, and flavoring agents. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-methoxybenzaldehyde is the aldehyde group present in the compound . This aldehyde group can react with various nucleophiles, such as hydroxylamine and hydrazine, to form oximes and hydrazones .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The oxygen atom in the aldehyde group acts as a nucleophile in competition with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. The formation of oximes and hydrazones from the reaction of the aldehyde group with hydroxylamine and hydrazine is a key pathway . These reactions can lead to downstream effects such as the formation of different stereoisomers .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of oximes and hydrazones . These compounds can have various biological activities, depending on their specific structures and the cells or organisms in which they are present.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity with nucleophiles . Additionally, the presence of other substances that can act as nucleophiles may compete with the reaction of the aldehyde group with hydroxylamine and hydrazine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzaldehyde can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This involves the chlorination of 2-methoxybenzaldehyde using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via the formation of a chloronium ion, which then substitutes the hydrogen atom at the para position relative to the methoxy group.

    Vilsmeier-Haack Reaction: This method involves the formylation of 4-chloro-2-methoxytoluene using a Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction yields this compound after hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-chloro-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-chloro-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. For example, reaction with ammonia (NH3) can yield 4-methoxy-2-aminobenzaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: 4-Chloro-2-methoxybenzoic acid.

    Reduction: 4-Chloro-2-methoxybenzyl alcohol.

    Substitution: 4-Methoxy-2-aminobenzaldehyde.

Comparison with Similar Compounds

4-Chloro-2-methoxybenzaldehyde can be compared with other similar compounds, such as:

    4-Chloro-2-methylbenzaldehyde: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.

    4-Methoxybenzaldehyde: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    2-Chloro-4-methoxybenzaldehyde: The positions of the chlorine and methoxy groups are reversed, leading to variations in chemical behavior.

Uniqueness: The unique combination of the chlorine atom and methoxy group in this compound imparts specific electronic and steric effects, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

Properties

IUPAC Name

4-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZHFWJBYTRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551506
Record name 4-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-86-5
Record name 4-Chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In methylene chloride (80 ml) was dissolved (4-chloro-2-methoxyphenyl)methanol (3.69 g). Under ice cooling, molecular sieve 4A (4.57 g), N-methylmorpholine (2.81 g) and tetra-n-propylammonium perruthenate (420 mg) were added to the resulting solution, followed by stirring at room temperature for 2.5 hours. The reaction mixture was distilled under reduced pressure. The residue was subjected to chromatography on a silica gel column (hexane:ethyl acetate=9:1), whereby the title compound (3.07 g) was obtained as pale yellow oil.
[Compound]
Name
4A
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
catalyst
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-2-Fluorobenzaldehyde (300 mg, 1.89 mmol) was diluted with NaOMe (3784 μL, 1.89 mmol) (solution in methanol), heated to 50° C. and stirred for 3 hours. The reaction was concentrated in half and loaded directly onto a biotage 25 cartridge eluting with 5% ethyl acetate/hexanes to yield 4-chloro-2-methoxybenzaldehyde (250 mg, 1.47 mmol, 77.5% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
3784 μL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Following the general method of R. A. Miller and R. S. Hoerrner, Org. Lett., 5, 285 (2003), a solution of 2.5 g (14.1 mmol based on 97% purity) of 4-chloro-2-methoxybenzyl alcohol in 35 mL of toluene was treated with 35 mL of water and 3.54 g (42.3 mmol) of sodium bicarbonate. The resulting two-phase mixture was stirred at ambient temperature as 7.2 g (28.2 mmol) of iodine was added, followed by 0.223 g (1.41 mmol) of 2,2,6,6-tetramethyl-1-piperidinyloxy, free radical (TEMPO). After 3 days, the dark mixture was cooled to 5° C. and quenched by addition of a solution of 1.8 g of sodium sulfite in 18 mL of water. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic phase was then dried over anhydrous sodium sulfate. The supernatant was concentrated to a volume of approximately 5 mL and kept at 5° C. for 1 h. The solid that separated was collected on a filter, washed twice with small volumes of cold toluene, and dried in vacuo to yield the title compound as a white solid. LC-MS 171 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
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Quantity
35 mL
Type
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Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methoxybenzaldehyde
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Reactant of Route 6
4-Chloro-2-methoxybenzaldehyde

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